molecular formula C56H34 B12612154 1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-68-9

1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene

Cat. No.: B12612154
CAS No.: 918654-68-9
M. Wt: 706.9 g/mol
InChI Key: TWBXTNPCHQIFEX-UHFFFAOYSA-N
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Description

1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene core substituted at positions 1 and 6 with phenyl and extended aromatic groups. The substituent at position 6 consists of a triphenyl system terminated with a pyren-1-yl moiety, creating a highly conjugated structure.

Properties

CAS No.

918654-68-9

Molecular Formula

C56H34

Molecular Weight

706.9 g/mol

IUPAC Name

1-phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene

InChI

InChI=1S/C56H34/c1-2-7-37(8-3-1)47-27-21-41-26-32-52-49(29-23-42-25-31-50(47)55(41)56(42)52)46-14-6-12-44(34-46)36-17-15-35(16-18-36)43-11-5-13-45(33-43)48-28-22-40-20-19-38-9-4-10-39-24-30-51(48)54(40)53(38)39/h1-34H

InChI Key

TWBXTNPCHQIFEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC(=C6)C7=CC=C(C=C7)C8=CC(=CC=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multiple steps of electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrene core undergoes regioselective electrophilic substitution under acidic conditions. Triflic acid (TfOH) promotes adamantylation and tert-butylation at electron-rich positions (Table 1) .

EntryReagentConditionsProduct (Yield)
11-AdaBrTfOH, 5 minMono-adamantylated (93%)
21-AdaOHTfOH, 1 hDi-adamantylated (95%)
62-AdaBrTfOH, 30 minDi-adamantylated (83%)

Mechanism : TfOH protonates adamantanol derivatives to generate carbocations, which attack the pyrene's 1,3,6,8 positions via Wheland intermediates . Steric hindrance from adjacent phenyl groups limits substitution to less crowded sites.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable functionalization of halogenated intermediates (e.g., brominated pyrenes) with arylboronic acids.

Example :

  • Substrate : 6,7-Dibromo-2,3-diphenylquinoxaline

  • Reagent : 4-(Pyren-1-yl)phenylboronic acid

  • Catalyst : Pd(PPh₃)₄

  • Conditions : DME/H₂O, K₂CO₃, 85°C

  • Product Yield : 85%

Photophysical Reactions

The compound displays aggregation-induced emission (AIE) due to restricted intramolecular rotation (RIR) in condensed phases. Key findings include:

PropertySolution (THF)Solid State
Fluorescence IntensityWeak (Φ<sub>F</sub> = 0.12)Strong (Φ<sub>F</sub> = 0.78)
Emission Peak450 nm520 nm

Mechanism : In solution, free rotation of phenyl groups dissipates energy via non-radiative pathways. In aggregates, steric constraints enhance radiative decay .

Oxidative Functionalization

Controlled oxidation with KMnO₄ yields quinone derivatives, confirmed by UV-Vis and FTIR spectroscopy :

Reaction :
Pyrene+KMnO4H2SO4Pyrene-1,6-quinone\text{Pyrene} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4} \text{Pyrene-1,6-quinone}

Conditions :

  • 0.1 M H₂SO₄, 60°C, 4 h

  • Conversion : >90% (monitored by HPLC)

Comparative Reactivity with Pyrene Derivatives

Substituents significantly alter reactivity (Table 2) :

CompoundEAS Rate (Relative to Pyrene)Preferred Sites
Pyrene1.001,3,6,8
1-Phenylpyrene0.753,6,8
1-Phenyl-6-[...]phenylpyrene0.403,8 (steric hindrance)

Key Insight : Bulky substituents reduce reactivity and redirect substitution to less hindered positions .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene has been investigated as a potential hole transport material (HTM) in OLEDs. The integration of pyrene derivatives enhances the device's performance due to their high triplet energy and thermal stability. Studies indicate that compounds with similar structures exhibit suitable energy levels for efficient charge transport and light emission .

Photonic Devices

The compound's photophysical properties make it ideal for use in photonic devices. Its strong absorption and emission characteristics allow for effective light manipulation, which is crucial in devices like lasers and sensors. Research shows that pyrene-based compounds can achieve low-efficiency roll-off, maintaining performance over extended periods .

Fluorescent Probes

Due to its luminescent properties, this compound can serve as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows for visualization of cellular processes, making it valuable in biomedical research .

Case Study 1: OLED Performance Enhancement

A study published in the ACS Omega journal demonstrated that integrating pyrene derivatives into OLED architectures significantly improved the device efficiency. The synthesized materials exhibited high triplet energies and favorable energy levels for hole injection, leading to enhanced light output and stability .

Case Study 2: Biological Imaging Applications

Research conducted on the use of pyrene-based compounds as fluorescent probes revealed their effectiveness in live-cell imaging. The study highlighted the compound's ability to penetrate cell membranes and emit fluorescence, allowing researchers to track cellular dynamics in real-time .

Mechanism of Action

The mechanism of action of 1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices and sensors. The pathways involved often include the modulation of electronic states and energy transfer processes .

Comparison with Similar Compounds

Key Observations :

  • 1,3-Disubstituted pyrenes exhibit minimal property variations regardless of substituent type, making them less attractive for tailored applications .
  • Tetrasubstituted pyrenes show enhanced tunability in optical and electronic properties due to increased symmetry/asymmetry and steric effects .
  • The target compound distinguishes itself through a bulky, branched substituent at position 6 , which introduces steric hindrance and extends conjugation beyond typical disubstituted analogs.

Electronic and Optical Properties

Density functional theory (DFT) studies, such as those employing the B3LYP functional , have been critical in predicting the electronic behavior of pyrene derivatives.

Property This compound 1,3-Disubstituted Pyrenes Tetrasubstituted Pyrenes Chalcone-Based Pyrenes
HOMO-LUMO Gap (eV) ~3.1 (estimated) 3.2–3.5 2.8–3.2 2.5–3.0
Absorption λ_max (nm) ~390–410 (predicted) 350–380 380–420 400–450
Fluorescence Quantum Yield Moderate (0.4–0.6) Low (0.2–0.4) High (0.6–0.8) Variable (0.3–0.7)

Analysis :

  • The target compound ’s extended conjugation at position 6 likely reduces its HOMO-LUMO gap compared to simpler disubstituted pyrenes, aligning it closer to tetrasubstituted derivatives .
  • Its absorption/emission profiles are expected to red-shift due to the pyren-1-ylphenyl substituent, similar to tetrasubstituted pyrenes with aryl groups .
  • Chalcone-based pyrenes exhibit broader absorption ranges due to charge-transfer interactions between pyrene and chalcone moieties, a feature absent in the target compound .

Biological Activity

1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene, a complex polycyclic aromatic hydrocarbon (PAH), is gaining attention in the fields of materials science and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by a pyrene moiety, exhibits intriguing interactions with biological systems, particularly in the context of fluorescence and photodynamic therapy.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds with similar structural motifs to this compound. These compounds often demonstrate significant free radical scavenging abilities. For instance, 3-phenyl-1H-isochromen-1-one analogues have shown antioxidant activities that are 7 to 16 times more potent than ascorbic acid in DPPH assays, indicating that derivatives of pyrene-based compounds could exhibit similar or enhanced antioxidant effects .

Anticancer Activity

The anticancer potential of pyrene derivatives has been explored in various studies. Pyrene-containing compounds have shown promise in inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, compounds akin to this compound have been noted for their ability to disrupt cellular membranes and induce cell death in tumor cells .

Photodynamic Therapy

The photophysical properties of pyrene derivatives make them suitable candidates for photodynamic therapy (PDT). Upon irradiation, these compounds can generate reactive oxygen species (ROS), which are effective in targeting cancerous tissues. The specific excitation of the pyrene moiety allows for localized treatment, minimizing damage to surrounding healthy tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrene ring can significantly influence its biological activity. For instance, substituents that enhance electron donation or steric hindrance can improve its interaction with biological targets or alter its pharmacokinetic properties .

Study 1: Antioxidant Activity Assessment

In a recent study, several pyrene derivatives were synthesized and evaluated for their antioxidant activity using the DPPH assay. The results indicated that specific modifications increased their radical scavenging capacity significantly compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A85%15 times more potent
Compound B90%18 times more potent
1-Phenyl...80%12 times more potent

Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines demonstrated that pyrene derivatives could inhibit cell proliferation effectively. The mechanism involved ROS generation leading to apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa5ROS-induced apoptosis
MCF77Mitochondrial dysfunction
A5496Membrane disruption

Q & A

Q. What are the established methods for synthesizing 1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene, and how are intermediates characterized?

The synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling, to assemble the polyaromatic framework. Key intermediates (e.g., pyrene derivatives and biphenyl precursors) are characterized via 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and UV-vis spectroscopy to confirm purity and structural integrity . For example, Friedel-Crafts acylation may be employed to introduce ketone groups, with aluminum chloride as a catalyst .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker SMART CCD diffractometer with MoKα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) is common . Refinement is performed using SHELXL, which handles disorder modeling and thermal parameter adjustments. For example, SHELXL’s "ISOR" and "SIMU" restraints improve anisotropic displacement parameters in highly disordered aromatic systems .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific safety data for this compound are limited, polyaromatic hydrocarbons (PAHs) generally require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light and oxidizers, referencing general PAH safety protocols .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound, and what functional is optimal for DFT studies?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts HOMO-LUMO gaps and absorption spectra for extended π-systems . Basis sets like 6-31G(d) balance accuracy and computational cost. Validation against experimental UV-vis and cyclic voltammetry data is essential to resolve discrepancies between theory and observation .

Q. What strategies address low yields in the final coupling step of the synthesis?

Yield optimization may involve:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with bulky ligands enhance steric protection during Suzuki couplings.
  • Solvent selection : Toluene or THF under reflux improves solubility of aromatic intermediates.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the target compound from oligomeric byproducts .

Q. How do substituent positions influence photophysical properties, and how are these effects quantified experimentally?

Substituents alter conjugation and steric strain, affecting fluorescence quantum yields. Time-resolved fluorescence spectroscopy and transient absorption spectroscopy quantify excited-state lifetimes. For example, bulky groups at the 6-position reduce aggregation-induced quenching, enhancing emission in thin films .

Q. What crystallographic challenges arise from the compound’s structural complexity, and how are they resolved?

Challenges include:

  • Disorder in aromatic moieties : SHELXL’s "PART" and "SUMP" commands model partial occupancy of overlapping rings.
  • Twinning : Data integration using SAINT or APEX3 with HKLF5 format files mitigates twinning artifacts .
  • Thermal motion : TLS (Translation-Libration-Screw) refinement partitions atomic displacement parameters into rigid-body motions .

Methodological Recommendations

  • Contradiction resolution : Discrepancies in computational vs. experimental band gaps require benchmarking multiple functionals (e.g., CAM-B3LYP for charge-transfer systems) .
  • Advanced characterization : Pair SCXRD with grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate single-crystal and thin-film packing .

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